![molecular formula C5H9NO2 B3022600 Methyl (R)-2-Azetidinecarboxylate CAS No. 43041-13-0](/img/structure/B3022600.png)
Methyl (R)-2-Azetidinecarboxylate
Description
Methyl (R)-2-Azetidinecarboxylate is a compound related to azetidine-2-carboxylic acid, a naturally occurring azetidine that has been utilized in the synthesis of polypeptides with abnormally high molecular weight. The compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to Methyl (R)-2-Azetidinecarboxylate has been reported in various studies. For instance, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was achieved through a Stille coupling reaction followed by deprotection using trifluoroacetic acid (TFA) . Another study reported the regiospecific and enantiospecific ring opening of methyl aziridine-2-carboxylates, leading to chloro-amino acid esters . Additionally, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, was accomplished by reacting a dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of Methyl (R)-2-Azetidinecarboxylate and its analogs is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring. The stereochemistry of these compounds is crucial for their biological activity and is often a focus in their synthesis. For example, the synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid involves the formation of the azetidine ring by intramolecular alkylation, ensuring the correct stereochemistry for promoting a gamma-turn in peptides .
Chemical Reactions Analysis
Methyl (R)-2-Azetidinecarboxylate and its derivatives undergo various chemical reactions that are significant for their applications. The acid-catalyzed ring-opening of aziridine-2-carboxylates is an example of a reaction that leads to specific products depending on the stereochemistry of the starting material . The Stille coupling reaction used in the synthesis of azetidinylmethoxy-methylpyridine demonstrates the compound's ability to participate in carbon-carbon bond-forming reactions, which is essential for the construction of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl (R)-2-Azetidinecarboxylate derivatives are influenced by their molecular structure. The azetidine ring imparts rigidity and a defined three-dimensional shape, which can affect the compound's solubility, boiling point, and reactivity. The presence of substituents such as methyl groups and carboxylates can further modify these properties, making them suitable for specific applications in synthesis and drug design. The practical asymmetric preparation of azetidine-2-carboxylic acid highlights the importance of these properties in obtaining practical quantities of each enantiomer for further applications .
properties
IUPAC Name |
methyl (2R)-azetidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOQXRIMCFHKZ-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (R)-2-Azetidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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